

# Application Notes and Protocols for Measuring CHIP28 Single-Channel Water Permeability

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## Compound of Interest

Compound Name: CHIP28

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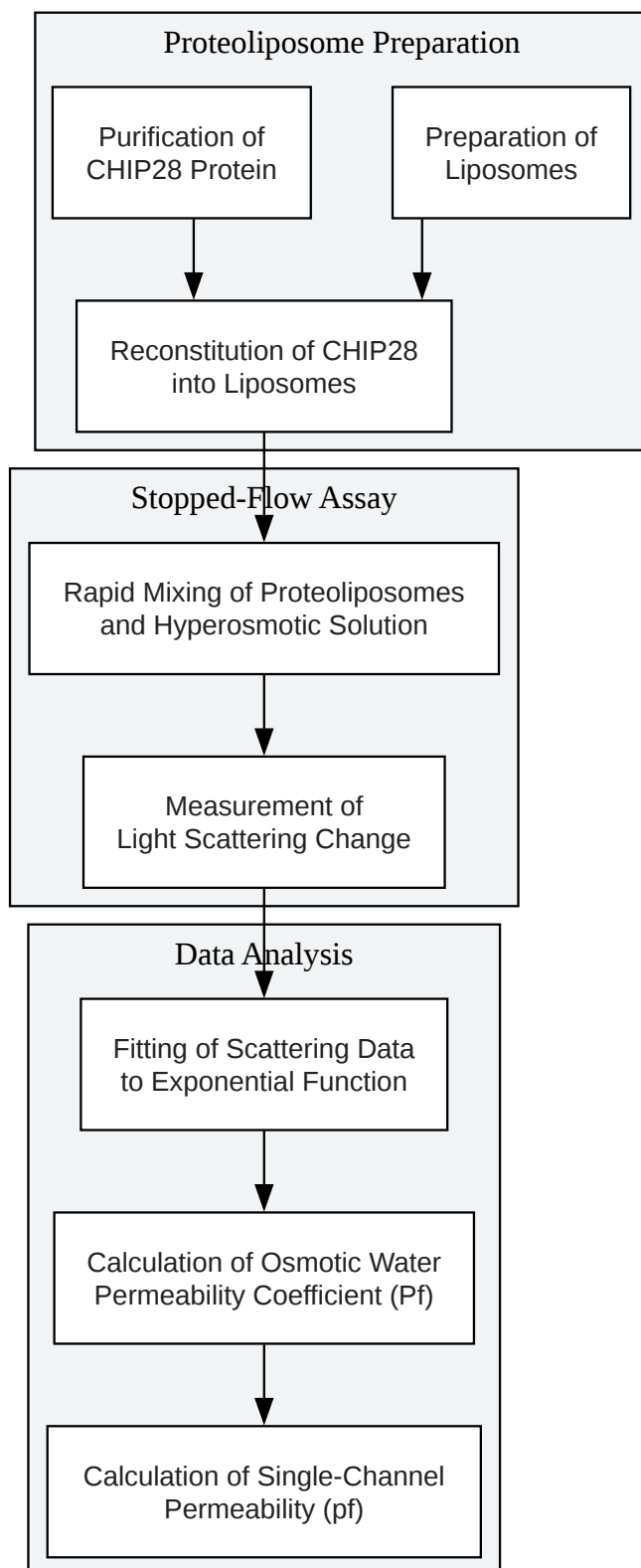
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the single-channel water permeability of **CHIP28**, also known as Aquaporin-1 (AQP1). **CHIP28** is a water channel protein crucial for rapid water transport across cell membranes in various tissues.<sup>[1][2][3][4][5][6][7]</sup> Accurate measurement of its single-channel water permeability is essential for understanding its physiological function and for the development of potential therapeutic modulators.

Two primary methods are detailed here: the stopped-flow light scattering assay using reconstituted proteoliposomes and the *Xenopus* oocyte swelling assay.

## Stopped-Flow Light Scattering with Reconstituted Proteoliposomes

This in vitro method offers a controlled environment for measuring water permeability by reconstituting purified **CHIP28** into artificial lipid vesicles (proteoliposomes).<sup>[8][9][10][11]</sup> The principle involves subjecting these proteoliposomes to a hyperosmotic gradient, which causes water to exit the vesicles, leading to their shrinkage. This change in volume is detected as an increase in light scattering.<sup>[8][12]</sup>



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**Figure 1:** Experimental workflow for measuring **CHIP28** water permeability using the stopped-flow light scattering assay.

Materials:

- Purified **CHIP28** protein
- Lipids (e.g., POPC, POPG, Cholesterol in a 2:1:2 ratio)
- Chloroform
- Internal fluorophore (e.g., (5)6-carboxyfluorescein) (optional, for fluorescence quenching method)
- Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
- Hyperosmotic buffer (Reconstitution buffer + 400 mM sucrose)
- Detergent (e.g., n-octyl- $\beta$ -D-glucopyranoside)
- Size exclusion chromatography (SEC) column
- Stopped-flow spectrophotometer

Procedure:

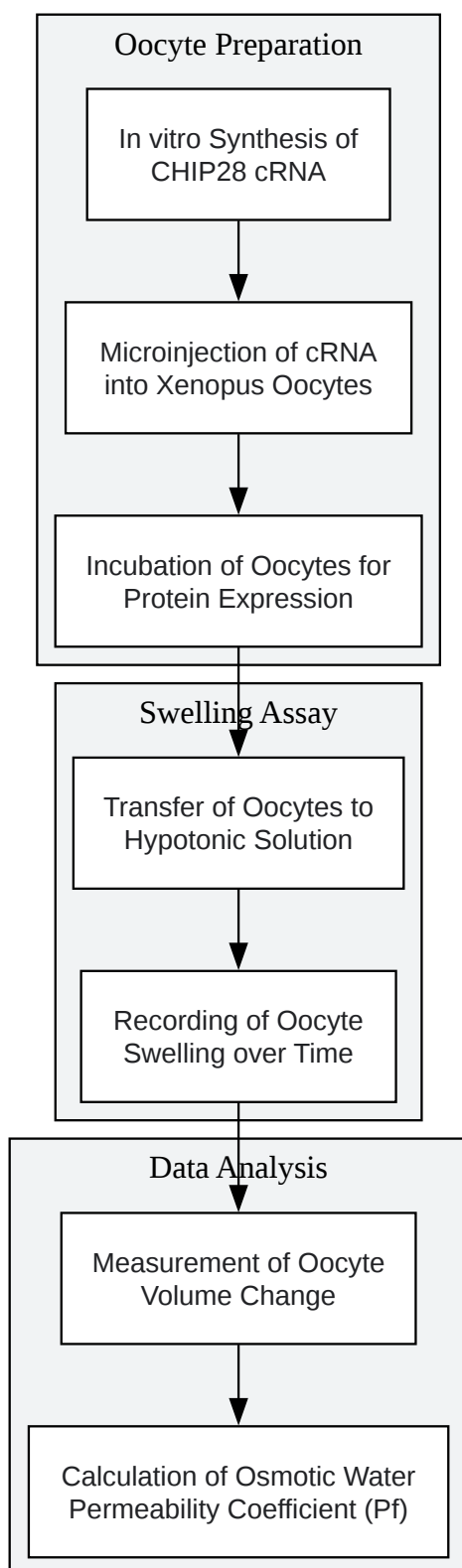
- Liposome Preparation:
  - Dissolve lipids in chloroform to a final concentration of 25 mg/mL in a glass vial.[8]
  - Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
  - Further dry the film under vacuum for at least 1 hour to remove residual solvent.
  - Hydrate the lipid film with reconstitution buffer (containing the fluorophore if using that method) by vortexing.[8]
  - Subject the lipid suspension to several freeze-thaw cycles to form large unilamellar vesicles (LUVs).[8]

- Extrude the LUVs through a polycarbonate filter (e.g., 100 nm pore size) to obtain vesicles of a uniform size.[8]
- Reconstitution of **CHIP28**:
  - Solubilize the purified **CHIP28** protein with a detergent.
  - Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.
  - Remove the detergent slowly (e.g., by dialysis or using bio-beads) to allow the protein to insert into the liposome membrane, forming proteoliposomes.
  - Separate the proteoliposomes from unincorporated protein and empty liposomes using a suitable method like density gradient centrifugation or SEC.
- Stopped-Flow Measurement:
  - Determine the average diameter of the proteoliposomes using dynamic light scattering. [13]
  - Load one syringe of the stopped-flow instrument with the proteoliposome suspension and the other with the hyperosmotic buffer.
  - Rapidly mix the two solutions. This will create an osmotic gradient, causing water to flow out of the proteoliposomes and the vesicles to shrink.[8][12]
  - Measure the change in light scattering at a 90-degree angle (typically at a wavelength of 436 nm or 500 nm) over time.[13] Alternatively, if a fluorophore is encapsulated, measure the increase in fluorescence due to self-quenching as the vesicle volume decreases.[8] [11]
- Data Analysis:
  - Fit the kinetic trace of the light scattering or fluorescence signal to a single exponential function to obtain the rate constant (k).[13]
  - Calculate the osmotic water permeability coefficient (Pf) using the following equation:[13]  
$$Pf = k * (V_0 / A) * V_w * \Delta osm$$
 Where:

- $k$  is the rate constant
- $V_0$  is the initial vesicle volume
- $A$  is the vesicle surface area
- $V_w$  is the molar volume of water ( $18 \text{ cm}^3/\text{mol}$ )
- $\Delta\text{osm}$  is the osmotic gradient
- To determine the single-channel water permeability ( $p_f$ ), the number of active channels per vesicle needs to be determined. This can be estimated from the protein-to-lipid ratio and assuming a certain orientation of the inserted proteins. The equation is:  $p_f = P_f / (\text{Number of channels per unit area})$

## Xenopus Oocyte Swelling Assay

This is an *in vivo* method that relies on the expression of **CHIP28** in the plasma membrane of *Xenopus laevis* oocytes.<sup>[2][14][15]</sup> The increased water permeability is measured by observing the rate of oocyte swelling when transferred to a hypotonic solution.<sup>[14][16]</sup>



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**Figure 2:** Experimental workflow for the *Xenopus* oocyte swelling assay.

**Materials:**

- Xenopus laevis oocytes
- **CHIP28** cDNA in a suitable vector for in vitro transcription
- In vitro transcription kit
- Microinjection setup
- Isotonic solution (e.g., Modified Barth's Saline - MBS)
- Hypotonic solution (e.g., diluted MBS)
- Video microscope with image analysis software

**Procedure:**

- cRNA Preparation:
  - Linearize the plasmid containing the **CHIP28** cDNA.
  - Synthesize capped cRNA using an in vitro transcription kit according to the manufacturer's instructions.
  - Purify and quantify the cRNA.
- Oocyte Microinjection:
  - Harvest and defolliculate Xenopus laevis oocytes.
  - Microinject a known amount of **CHIP28** cRNA (e.g., 25-50 ng) into stage V-VI oocytes.[\[17\]](#)  
As a control, inject an equivalent volume of sterile water.
  - Incubate the oocytes in isotonic MBS for 2-3 days to allow for protein expression and insertion into the plasma membrane.
- Swelling Assay:

- Place individual oocytes in a chamber filled with isotonic MBS.
- Rapidly replace the isotonic solution with a hypotonic solution.[14]
- Record the change in oocyte size over time using a video microscope.[16]
- Data Analysis:
  - Use image analysis software to measure the oocyte's cross-sectional area or diameter at regular intervals.[16]
  - Calculate the relative volume change over time.
  - The initial rate of swelling is proportional to the osmotic water permeability (Pf). Calculate Pf using the following formula:  $P_f = [d(V/V_0)/dt] * (V_0 / A) * (1 / (V_w * \Delta osm))$  Where:
    - $d(V/V_0)/dt$  is the initial rate of relative volume change
    - $V_0$  is the initial oocyte volume
    - $A$  is the oocyte surface area
    - $V_w$  is the molar volume of water
    - $\Delta osm$  is the osmotic gradient

## Data Presentation

The following table summarizes reported values for the single-channel water permeability of **CHIP28** (AQP1). It is important to note that values can vary depending on the experimental system, lipid composition, and calculation methods.

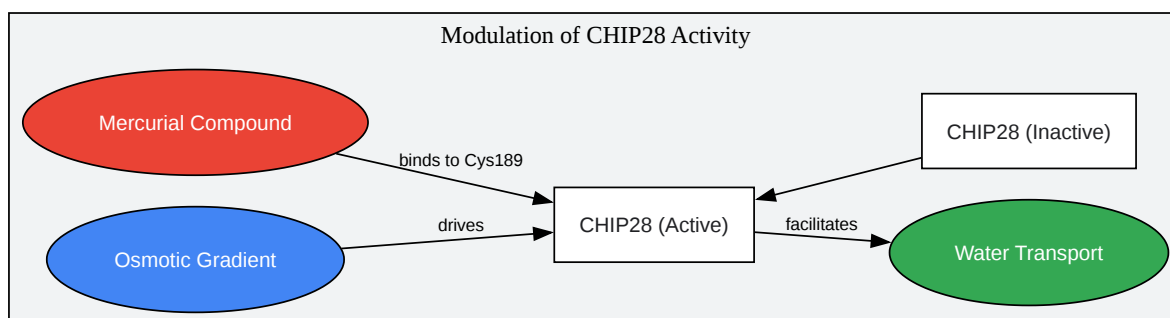


Experimental System	Method	Single-Channel Permeability (pf) (x $10^{-14}$ cm <sup>3</sup> /s)	Reference
Reconstituted Proteoliposomes	Stopped-flow fluorescence quenching	~20	[1]
Reconstituted Proteoliposomes	Stopped-flow light scattering	5.43 - 11.7	[18][19]
Xenopus Oocytes	Swelling Assay with freeze-fracture EM	~1.4	[20]
Molecular Dynamics Simulation	Hydrostatic pressure difference	$7.1 \pm 0.9$	[18][19]

Note on Calculation: The conversion from the macroscopic osmotic permeability coefficient (Pf) to the single-channel permeability (pf) requires an accurate determination of the number of functional channels in the membrane, which can be a source of variability.

## Signaling Pathways and Logical Relationships

The function of **CHIP28** is primarily a passive process driven by osmotic gradients. However, its activity can be modulated. For instance, mercurial compounds can inhibit water transport by binding to a specific cysteine residue near the pore.[4]



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**Figure 3:** Simplified diagram of **CHIP28** function and inhibition.

These detailed protocols and accompanying information provide a robust framework for researchers to accurately measure the single-channel water permeability of **CHIP28**, aiding in the advancement of cellular physiology and drug discovery.

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